molecular formula C20H24N2O4 B601508 Hexamidine Impurity 4 CAS No. 74065-84-2

Hexamidine Impurity 4

Cat. No.: B601508
CAS No.: 74065-84-2
M. Wt: 356.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamidine Impurity 4 is a chemical compound that is often encountered as a byproduct in the synthesis of hexamidine, a well-known antiseptic and preservative. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of hexamidine-based products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexamidine Impurity 4 typically involves the reaction of hexamidine with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

    Condensation Reactions: Involving the reaction of hexamidine with specific aldehydes or ketones.

    Oxidation or Reduction Reactions: Depending on the desired functional groups in the impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final product. This involves:

    High-Performance Liquid Chromatography (HPLC): To separate and quantify the impurity.

    Controlled Reaction Conditions: To limit the formation of impurities during the synthesis of hexamidine.

Chemical Reactions Analysis

Types of Reactions: Hexamidine Impurity 4 can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Involving the gain of electrons or hydrogen atoms.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Hexamidine Impurity 4 has several applications in scientific research:

    Pharmaceutical Research: Used as a reference standard in the development and quality control of hexamidine-based drugs.

    Analytical Chemistry: Employed in method validation and stability studies.

    Toxicology Studies: To assess the potential genotoxicity and safety of hexamidine impurities.

    Cosmetic Industry: As a preservative and biocide in various formulations.

Comparison with Similar Compounds

Hexamidine Impurity 4 can be compared with other similar compounds, such as:

    Hexamidine: The parent compound, used as an antiseptic and preservative.

    Propamidine: A shorter congener of hexamidine, also used as an antiseptic.

    Other Hexamidine Impurities: Including Hexamidine Impurity A, B, C, and D, each with unique structural and functional properties.

Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. Its presence and concentration are critical in ensuring the safety and efficacy of hexamidine-based products.

Properties

CAS No.

74065-84-2

Molecular Formula

C20H24N2O4

Molecular Weight

356.43

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.